N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)methanesulfonohydrazide N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)methanesulfonohydrazide
Brand Name: Vulcanchem
CAS No.: 478064-29-8
VCID: VC5435013
InChI: InChI=1S/C14H14N2O4S/c1-21(18,19)16-15-14(17)13-8-11-10-5-3-2-4-9(10)6-7-12(11)20-13/h2-7,13,16H,8H2,1H3,(H,15,17)
SMILES: CS(=O)(=O)NNC(=O)C1CC2=C(O1)C=CC3=CC=CC=C23
Molecular Formula: C14H14N2O4S
Molecular Weight: 306.34

N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)methanesulfonohydrazide

CAS No.: 478064-29-8

Cat. No.: VC5435013

Molecular Formula: C14H14N2O4S

Molecular Weight: 306.34

* For research use only. Not for human or veterinary use.

N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)methanesulfonohydrazide - 478064-29-8

Specification

CAS No. 478064-29-8
Molecular Formula C14H14N2O4S
Molecular Weight 306.34
IUPAC Name N'-methylsulfonyl-1,2-dihydrobenzo[e][1]benzofuran-2-carbohydrazide
Standard InChI InChI=1S/C14H14N2O4S/c1-21(18,19)16-15-14(17)13-8-11-10-5-3-2-4-9(10)6-7-12(11)20-13/h2-7,13,16H,8H2,1H3,(H,15,17)
Standard InChI Key VTHKSXKAFXFQIN-UHFFFAOYSA-N
SMILES CS(=O)(=O)NNC(=O)C1CC2=C(O1)C=CC3=CC=CC=C23

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Architecture

The IUPAC name N'-methylsulfonyl-1,2-dihydrobenzo[e]benzofuran-2-carbohydrazide reflects its bifunctional structure . The core consists of a 1,2-dihydronaphtho[2,1-b]furan system, a bicyclic framework featuring a fused benzene and furan ring. The methanesulfonohydrazide group (-SO2_2NH-NH-CO-) is appended at the C2 position of the furan moiety. The SMILES representation CS(=O)(=O)NNC(=O)C1CC2=C(O1)C=CC3=CC=CC=C23 clarifies the connectivity, while the InChIKey VTHKSXKAFXFQIN-UHFFFAOYSA-N provides a unique identifier for structural verification.

Table 1: Key Identifiers and Structural Descriptors

PropertyValueSource
CAS Registry Number478064-29-8
Molecular FormulaC14H14N2O4S\text{C}_{14}\text{H}_{14}\text{N}_{2}\text{O}_{4}\text{S}
Molecular Weight306.34 g/mol
XLogP3-AA (Lipophilicity)1.9
Topological Polar Surface Area92.9 Ų

Synthesis and Physicochemical Properties

Solubility and Stability

Experimental solubility in aqueous media at pH 7.4 is reported as 3.8 μg/mL , indicating limited hydrophilicity. The compound’s stability under ambient conditions remains unstudied, though its rotatable bond count (3) suggests moderate conformational flexibility.

Table 2: Computed Physicochemical Properties

PropertyValueSource
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Rotatable Bonds3
Monoisotopic Mass306.06742811 Da
Complexity Index502

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